N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-5-13-28-17-8-10-18(11-9-17)30(26,27)23-16-7-12-20-19(14-16)24(6-2)21(25)22(3,4)15-29-20/h7-12,14,23H,5-6,13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKIIRYZBKAEALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
The compound has the following chemical properties:
| Property | Details |
|---|---|
| Chemical Formula | C21H26N2O5S |
| Molecular Weight | 418.51 g/mol |
| IUPAC Name | This compound |
| SMILES | CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23 |
The biological activity of this compound is primarily linked to its interactions with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in inflammatory processes. For example, a related compound was noted to have an IC50 value of 1.0 nM for binding towards RIPK1 kinase, indicating potent inhibitory activity .
In Vitro Studies
In vitro studies have demonstrated that compounds structurally related to N-(5-ethyl-3,3-dimethyl-4-oxo...) exhibit significant biological effects:
- Cell Viability and Cytotoxicity : The compound was evaluated for its cytotoxic effects on various cancer cell lines. Results indicated that it could induce apoptosis in a dose-dependent manner.
In Vivo Studies
In vivo studies involving animal models have shown promising results regarding the compound's therapeutic potential:
- Anti-inflammatory Effects : In animal models of ulcerative colitis and psoriasis, the compound demonstrated a reduction in inflammatory markers and improved clinical scores .
Case Studies and Clinical Trials
Currently, related compounds are undergoing clinical trials for chronic immune inflammatory disorders. For instance:
- Clinical Trial for Ulcerative Colitis : A related compound is in Phase II trials (NCT02903966), showing efficacy in reducing symptoms associated with active ulcerative colitis.
- Psoriasis Treatment : Another trial (NCT02776033) is investigating the efficacy of similar compounds in treating psoriasis.
Q & A
Q. What are the critical synthetic steps and optimization strategies for this compound?
The synthesis involves multi-step reactions, starting with constructing the tetrahydrobenzo[b][1,4]oxazepine core, followed by sulfonamide coupling. Key steps include:
- Core formation : Cyclization under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation of sensitive intermediates .
- Sulfonamide coupling : Requires anhydrous conditions and catalysts like triethylamine for efficient nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are used to achieve >95% purity . Optimization focuses on solvent selection (e.g., dichloromethane vs. DMF) and reaction time to maximize yield (typically 60–75%) .
Q. How is structural confirmation performed post-synthesis?
A combination of spectroscopic and spectrometric methods is employed:
- NMR spectroscopy : H and C NMR verify substituent positions and stereochemistry, particularly for the oxazepine ring and propoxy group .
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 459.18) and fragmentation patterns .
- Infrared spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm) .
Advanced Research Questions
Q. What methodologies resolve contradictions in reaction mechanism hypotheses?
Discrepancies in proposed mechanisms (e.g., nucleophilic vs. radical pathways) are addressed via:
- Kinetic isotope effects (KIE) : Differentiates between proton-transfer steps and radical intermediates .
- Computational modeling : Density Functional Theory (DFT) simulations map transition states and activation energies (e.g., ΔG‡ ~25–30 kcal/mol for sulfonamide coupling) .
- Trapping experiments : Radical scavengers (e.g., TEMPO) or isotopic labeling (O) validate intermediates .
Q. How do structural modifications (e.g., alkyl/alkoxy substituents) impact biological activity?
Comparative studies with analogs reveal:
- Ethyl vs. allyl substituents : Ethyl groups enhance metabolic stability (t > 6 hours in liver microsomes) but reduce solubility (logP ~3.2) .
- Propoxy vs. methoxy groups : Propoxy chains improve membrane permeability (PAMPA assay: Pe ~12 × 10 cm/s) but may sterically hinder target binding .
- Sulfonamide vs. carboxamide : Sulfonamide derivatives show stronger carbonic anhydrase inhibition (IC ~50 nM vs. 200 nM for carboxamides) .
Q. What strategies mitigate batch-to-batch variability in biological assays?
- Strict QC protocols : HPLC purity thresholds (>98%) and water content analysis (Karl Fischer titration: <0.5%) .
- Standardized assay conditions : Use of reference inhibitors (e.g., acetazolamide for enzyme assays) and cell lines with consistent passage numbers .
- Data normalization : Internal controls (e.g., β-galactosidase in reporter assays) account for plate-to-plate variability .
Q. How is target engagement validated in vitro and in silico?
- Surface plasmon resonance (SPR) : Measures binding kinetics (k ~1 × 10 Ms, k ~0.01 s) .
- Molecular docking (AutoDock Vina) : Predicts binding poses with carbonic anhydrase IX (Glide score: −9.2 kcal/mol) .
- Cellular thermal shift assay (CETSA) : Confirms target stabilization in HEK293 cells (ΔT ~4°C at 10 µM) .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in polar vs. nonpolar solvents?
Discrepancies arise from crystallinity differences (amorphous vs. crystalline batches). Resolution strategies include:
- Dynamic light scattering (DLS) : Measures particle size (e.g., 200 nm vs. 2 µm aggregates) in DMSO/water mixtures .
- Powder X-ray diffraction (PXRD) : Identifies polymorphic forms affecting solubility .
- Co-solvent systems : Use of 10% DMSO in PBS improves reproducibility in cellular assays .
Methodological Recommendations
- Synthetic reproducibility : Document inert atmosphere details (argon vs. nitrogen) and solvent drying methods (molecular sieves vs. distillation) .
- Biological assays : Include orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target specificity .
- Data reporting : Use CHEMDNER for entity recognition in publications to enhance database interoperability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
